molecular formula C10H10BrFO3 B6287230 5-Bromo-2-fluoro-3-isopropoxybenzoic acid CAS No. 2586126-54-5

5-Bromo-2-fluoro-3-isopropoxybenzoic acid

Cat. No.: B6287230
CAS No.: 2586126-54-5
M. Wt: 277.09 g/mol
InChI Key: CBLSAXTVVLVMEB-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid typically involves multiple steps, including halogenation and esterification reactions. One common method involves the bromination of 2-fluoro-3-isopropoxybenzoic acid, followed by purification to obtain the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-2-fluoro-3-isopropoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols to form esters

Common reagents used in these reactions include halogenating agents, reducing agents, and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-fluoro-3-isopropoxybenzoic acid is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-fluoro-3-isopropoxybenzoic acid include:

These compounds share some structural similarities but differ in their functional groups, leading to different chemical properties and applications.

Properties

IUPAC Name

5-bromo-2-fluoro-3-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-5(2)15-8-4-6(11)3-7(9(8)12)10(13)14/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLSAXTVVLVMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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